molecular formula C14H19F3N4O2 B2951375 Tert-butyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate CAS No. 1823815-74-2

Tert-butyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate

Cat. No.: B2951375
CAS No.: 1823815-74-2
M. Wt: 332.327
InChI Key: XCGHIIPXDKFSKY-UHFFFAOYSA-N
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Description

Tert-butyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate is a piperazine-based compound featuring a trifluoromethyl-substituted pyrimidine ring. This structure is widely utilized in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly kinase inhibitors and protein-protein interaction modulators. The tert-butyl carbamate group serves as a protective moiety for the piperazine nitrogen, enabling selective functionalization during multi-step syntheses . The trifluoromethyl group enhances lipophilicity and metabolic stability, making derivatives of this compound attractive candidates for drug discovery .

Properties

IUPAC Name

tert-butyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N4O2/c1-13(2,3)23-12(22)21-6-4-20(5-7-21)11-8-10(14(15,16)17)18-9-19-11/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGHIIPXDKFSKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of “Tert-butyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate” are currently unknown. This compound is a biochemical used for proteomics research

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “this compound”. Factors such as temperature, pH, and the presence of other molecules can affect its stability and activity. For instance, it is recommended to store this compound in a dark place, sealed in dry conditions, at 2-8°C.

Biological Activity

Tert-butyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H17F3N6, with a molecular weight of approximately 354.33 g/mol. Its structure includes:

  • Pyrimidine ring : Enhances interaction with biological targets.
  • Piperazine moiety : Improves solubility and bioavailability.
  • Trifluoromethyl group : Modifies electronic properties and increases lipophilicity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly in the context of receptor modulation. The trifluoromethyl group is known to enhance binding affinity to certain receptors or enzymes, which can lead to significant biological effects depending on the target pathway involved .

Therapeutic Applications

Research indicates that compounds similar to tert-butyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine derivatives have been explored for their potential in treating conditions such as:

  • Type 2 Diabetes Mellitus : Compounds in this class have been identified as GPR119 agonists, which augment insulin secretion and lower plasma glucose levels in diabetic models .
  • Neurological Disorders : The compound's ability to modulate neurotransmitter systems suggests potential applications in treating psychiatric disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds. For instance:

  • GPR119 Agonist Activity :
    • A study demonstrated that N-trifluoromethyl pyrimidine derivatives exhibited potent GPR119 agonist activity, enhancing insulin secretion and minimizing hERG inhibition risks .
  • Synthetic Pathways :
    • The synthesis typically involves coupling a pyrimidine derivative with a piperazine derivative through methods like palladium-catalyzed reactions, optimizing conditions for high yield and purity .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
GPR119 AgonistEnhances insulin secretion; lowers glucose levels
Neurotransmitter ModulationPotential applications in psychiatric treatments
Receptor Binding AffinityIncreased affinity due to trifluoromethyl group

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

The pyrimidine ring in the target compound is substituted at the 4-position with a piperazine-carboxylate group and at the 6-position with a trifluoromethyl group. Modifications to these substituents significantly alter physicochemical and biological properties:

Compound Name Pyrimidine Substituents (Position) Key Features
Tert-butyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate 6-CF₃, 4-piperazine High lipophilicity (CF₃), Boc-protected piperazine for further derivatization
tert-Butyl 4-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate 6-Cl, 2-SCH₃, 4-piperazine Electrophilic Cl for cross-coupling; thioether enhances stability
tert-Butyl 4-[5-nitro-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate 5-NO₂, 6-CF₃, 4-piperazine Nitro group increases reactivity for reduction or substitution
tert-Butyl 4-(2-fluoropyridin-3-yl)piperazine-1-carboxylate Pyridine (2-F) instead of pyrimidine Fluorine improves bioavailability; pyridine alters electronic properties

Piperazine Modifications

The piperazine ring is frequently functionalized to tune pharmacokinetic properties:

Compound Name Piperazine Modification Impact
Target Compound Boc-protected Facilitates deprotection for secondary amine coupling
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate Piperidine fused to piperazine Enhances conformational rigidity; potential CNS penetration
tert-Butyl 4-(3-cyano-6-phenylpyridin-2-yl)piperazine-1-carboxylate Cyano and phenyl groups on pyridine Increases steric bulk and π-π stacking potential

Physicochemical Properties

Property Target Compound 6-Chloro-2-(methylthio) Analog 5-Nitro-6-CF₃ Analog
Molecular Weight ~343.3 g/mol 344.86 g/mol ~358.3 g/mol
LogP (Predicted) 2.8–3.2 3.1–3.5 1.9–2.3 (due to NO₂)
TPSA 65 Ų 76 Ų 95 Ų

The trifluoromethyl group increases hydrophobicity, while nitro or thioether groups alter electronic density and hydrogen-bonding capacity.

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